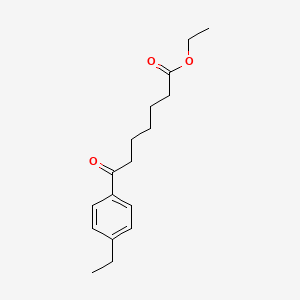

Ethyl 7-(4-ethylphenyl)-7-oxoheptanoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

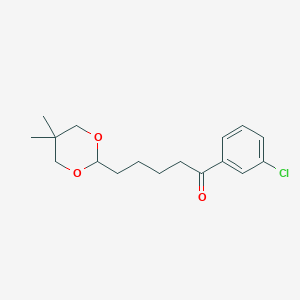

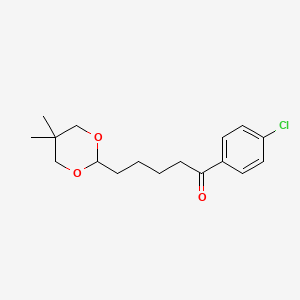

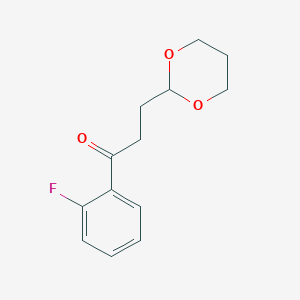

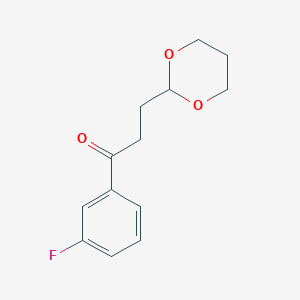

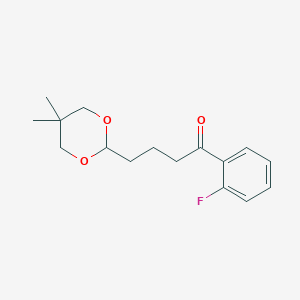

The compound “Ethyl 7-(4-ethylphenyl)-7-oxoheptanoate” is an ester derived from a carboxylic acid and an alcohol. The “7-(4-ethylphenyl)-7-oxoheptanoate” part suggests a seven-carbon chain with a carbonyl (C=O) group at the 7th carbon, and a 4-ethylphenyl group also attached to the 7th carbon. The “ethyl” part suggests that this compound is an ester formed with ethanol .

Molecular Structure Analysis

The molecular structure would consist of a seven-carbon backbone with a carbonyl group at one end, forming a carboxylic acid or ester group. A phenyl ring with an ethyl group at the 4-position would be attached to the 7th carbon of the backbone .Chemical Reactions Analysis

As an ester, this compound could undergo hydrolysis under acidic or basic conditions to yield the parent alcohol (ethanol) and carboxylic acid (7-(4-ethylphenyl)-7-oxoheptanoic acid) .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. As an ester, it would likely be relatively nonpolar and may have a pleasant, fruity odor, which is common for esters .Wissenschaftliche Forschungsanwendungen

1. Synthesis and Medicinal Chemistry

- Ethyl 7-(4-ethylphenyl)-7-oxoheptanoate is used in the synthesis of various compounds with medicinal properties. For instance, its derivatives have been explored for antiproliferative activities. One such derivative exhibited moderate cytotoxicity against human epithelial lung carcinoma cells A549, indicating potential in cancer research (Nurieva et al., 2015).

2. Chemical Synthesis and Industrial Applications

- The compound plays a role in different chemical synthesis processes. For example, it's involved in the synthesis of ethyl 7-chloro-2-oxoheptylate, an intermediate in producing cilastatin, a compound used in preventing renal degradation of certain antibiotics (Xin-zhi, 2006).

3. Photophysicochemical Studies

- Ethyl 7-(4-ethylphenyl)-7-oxoheptanoate derivatives have been used in the study of photophysicochemical properties of certain compounds. For instance, they are used in synthesizing phthalocyanines, which are studied for their fluorescence and photochemical properties, important in materials science and photodynamic therapy (Kuruca et al., 2018).

4. Organic Chemistry and Catalysis

- In organic chemistry, it is utilized in the synthesis of various complex molecules. For example, ethyl 2-(1-phenylpiperidin-2-yl) acetate, related to ethyl 7-(4-ethylphenyl)-7-oxoheptanoate, has been synthesized through cyclization and aza-Michael reaction processes (Ramos et al., 2011).

5. Pharmaceutical Research

- In pharmaceutical research, derivatives of ethyl 7-(4-ethylphenyl)-7-oxoheptanoate have been explored for their potential as antianxiety agents. These derivatives show high affinity for central benzodiazepine receptors and demonstrate activity in animal models of anxiety (Anzini et al., 2008).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

ethyl 7-(4-ethylphenyl)-7-oxoheptanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24O3/c1-3-14-10-12-15(13-11-14)16(18)8-6-5-7-9-17(19)20-4-2/h10-13H,3-9H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPJVPQLRMFLDIT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C(=O)CCCCCC(=O)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00645758 |

Source

|

| Record name | Ethyl 7-(4-ethylphenyl)-7-oxoheptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00645758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 7-(4-ethylphenyl)-7-oxoheptanoate | |

CAS RN |

898778-29-5 |

Source

|

| Record name | Ethyl 7-(4-ethylphenyl)-7-oxoheptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00645758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.